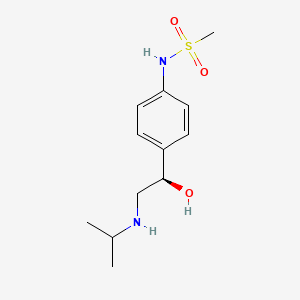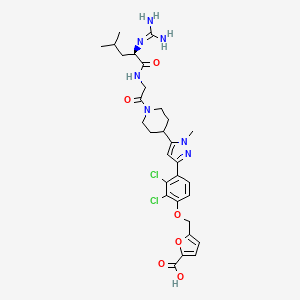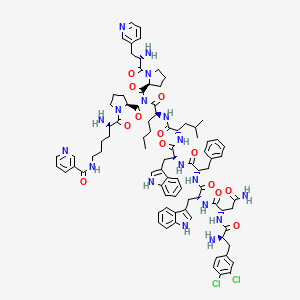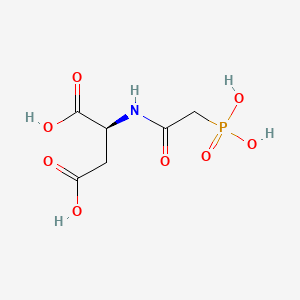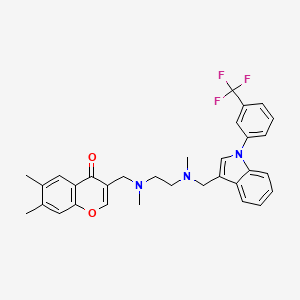
Tulopafant
概述
准备方法
土洛芬特的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 工业生产方法通常涉及多步有机合成、纯化和表征,以确保高纯度和高收率 .
化学反应分析
土洛芬特经历各种化学反应,包括:
氧化: 该反应可以改变分子内的官能团,可能改变其生物活性。
还原: 还原反应可用于改变化合物中某些原子的氧化态。
取代: 土洛芬特可以进行取代反应,其中一个官能团被另一个官能团取代,可能改变其药理性质。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用试剂和条件 .
科学研究应用
土洛芬特因其在以下各个领域的应用而被广泛研究:
化学: 用作研究血小板活化因子受体相互作用的研究工具。
生物学: 研究其对中性粒细胞功能和化学发光的影响。
医学: 探索其在减少心肌梗死面积和改善心脏移植结果方面的潜力。
作用机制
土洛芬特通过拮抗血小板活化因子受体发挥作用。该受体参与各种炎症和免疫反应。 通过阻断该受体,土洛芬特减少中性粒细胞的活化和氧自由基的产生,从而减轻心肌缺血/再灌注损伤并减少梗死面积 .
相似化合物的比较
土洛芬特在其对血小板活化因子受体的强效拮抗活性方面独树一帜。类似的化合物包括:
力西帕芬特: 另一种血小板活化因子受体拮抗剂,在减少炎症和心肌损伤方面具有类似的应用。
阿帕芬特: 以其抑制血小板活化因子诱导的反应而闻名。
银杏内酯B: 一种具有血小板活化因子受体拮抗特性的天然化合物。
属性
CAS 编号 |
116289-53-3 |
|---|---|
分子式 |
C25H19N3O2S |
分子量 |
425.5 g/mol |
IUPAC 名称 |
(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |
InChI 键 |
PQQFNXGONTVQLM-RUZDIDTESA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
手性 SMILES |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
规范 SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)
